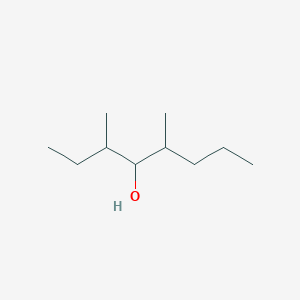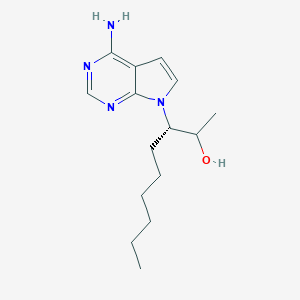
7-Deaza-ehna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-ehna is a synthetic nucleoside analog that has been gaining attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology.
Wissenschaftliche Forschungsanwendungen
7-Deaza-ehna has been used in scientific research as a tool to study DNA replication and repair. It has been shown to inhibit the activity of DNA polymerases and to induce DNA damage. This compound has also been used to study the role of DNA methylation in gene expression and to investigate the effects of DNA damage on cell viability.
Wirkmechanismus
The mechanism of action of 7-Deaza-ehna involves its incorporation into DNA during replication. This compound has a similar structure to guanine, and it can be recognized by DNA polymerases as a substrate for replication. However, 7-Deaza-ehna lacks the nitrogen atom at position 7, which is essential for hydrogen bonding with cytosine. This structural difference leads to the inhibition of DNA polymerase activity and the induction of DNA damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Deaza-ehna depend on the concentration and exposure time of the compound. At low concentrations, 7-Deaza-ehna can be incorporated into DNA without causing significant damage. However, at high concentrations, this compound can induce DNA strand breaks and inhibit DNA replication. In addition, 7-Deaza-ehna has been shown to induce apoptosis in cancer cells and to decrease cell viability in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Deaza-ehna is its ability to inhibit DNA polymerase activity and induce DNA damage, which makes it a useful tool for studying DNA replication and repair. However, this compound also has limitations, including its potential toxicity at high concentrations and its lack of specificity for DNA polymerases. In addition, the synthesis of 7-Deaza-ehna can be challenging, and the purity of the compound can affect its activity.
Zukünftige Richtungen
For the use of 7-Deaza-ehna include the development of new cancer therapies, the investigation of the role of DNA methylation in gene expression, and the development of new synthesis methods.
Synthesemethoden
The synthesis method of 7-Deaza-ehna involves the reaction of 7-deaza-2'-deoxyguanosine with ethylene glycol and acetic anhydride. This reaction produces 7-Deaza-ehna as the final product. The purity of the compound can be increased by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
103298-51-7 |
|---|---|
Molekularformel |
C15H24N4O |
Molekulargewicht |
276.38 g/mol |
IUPAC-Name |
(3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-9-8-12-14(16)17-10-18-15(12)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17,18)/t11?,13-/m0/s1 |
InChI-Schlüssel |
XJXHFKSYERWTQJ-YUZLPWPTSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C(C)O)N1C=CC2=C(N=CN=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
Kanonische SMILES |
CCCCCCC(C(C)O)N1C=CC2=C(N=CN=C21)N |
Synonyme |
7-deaza-9-(2-hydroxy-3-nonyl)adenine 7-deaza-9-(2-hydroxy-3-nonyl)adenine oxalate 7-deaza-EHNA 7-deaza-erythro-9-(2-hydroxy-3-nonyl)adenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



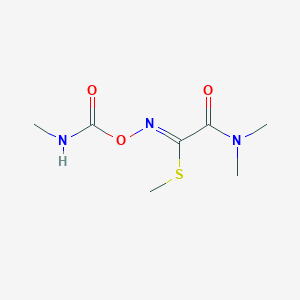
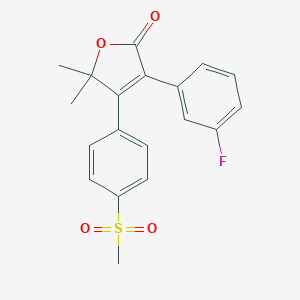
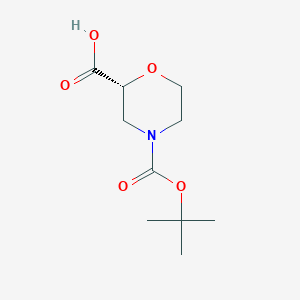
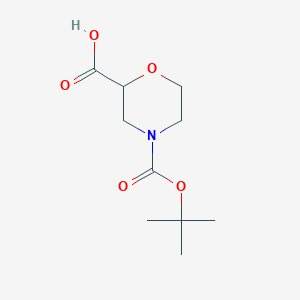
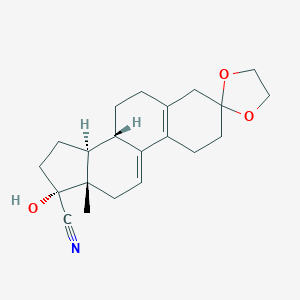
![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
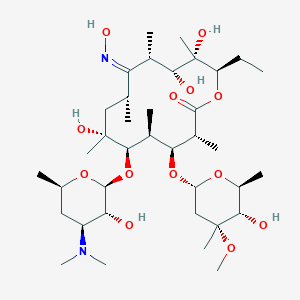

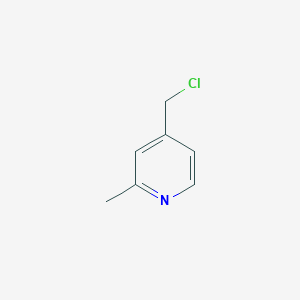
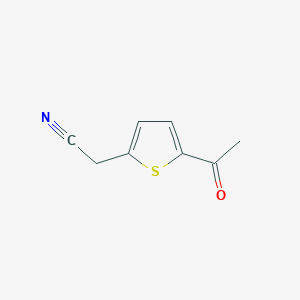
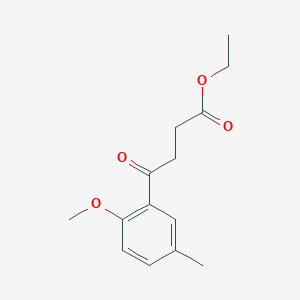
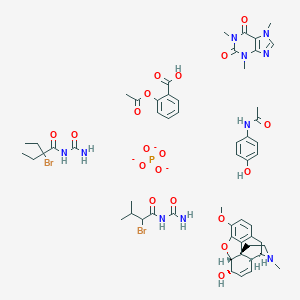
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
